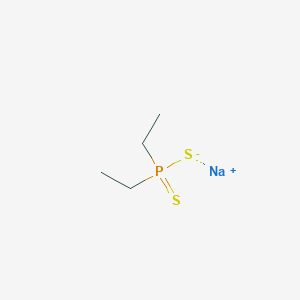
(1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol is a chiral compound with significant importance in organic chemistry. It features an amino group, a nitrophenyl group, and two hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde and amino alcohols.
Reaction Conditions: The key steps involve the condensation of 3-nitrobenzaldehyde with an amino alcohol under acidic or basic conditions, followed by reduction and purification steps to obtain the desired chiral product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and reduction reactions efficiently.
Catalysts and Reagents: Employing specific catalysts and reagents to enhance the yield and purity of the product.
Purification Techniques: Implementing advanced purification techniques such as crystallization and chromatography to ensure high-quality output.
化学反応の分析
Types of Reactions
(1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed for hydrogenation.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation Products: Formation of nitrophenyl ketones or aldehydes.
Reduction Products: Conversion of the nitro group to an amino group, resulting in a diamine derivative.
Substitution Products: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
(1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways through inhibition or activation of target proteins.
類似化合物との比較
Similar Compounds
(1R,2R)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol: A stereoisomer with similar chemical properties but different biological activity.
2-Amino-1-(4-nitrophenyl)propane-1,3-diol: A structural isomer with the nitro group in a different position.
2-Amino-1-(3-nitrophenyl)butane-1,3-diol: A homolog with an additional carbon in the alkyl chain.
Uniqueness
(1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol is unique due to its specific chiral configuration, which imparts distinct chemical reactivity and biological activity compared to its isomers and homologs.
特性
IUPAC Name |
(1S,2S)-2-amino-1-(3-nitrophenyl)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-2-1-3-7(4-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDYKEPZTXLKNN-IUCAKERBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H]([C@H](CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1144555.png)
![[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B1144556.png)
![4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one](/img/structure/B1144557.png)
![Toluene, [3H]](/img/structure/B1144558.png)



